6-(Ethylamino)pyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(ethylamino)pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-9-6-4-8-3-5(10-6)7(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZMQMVAHNOKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Ethylamino Pyrazine 2 Carboxylic Acid
Direct Synthesis Strategies for 6-(Ethylamino)pyrazine-2-carboxylic acid
The direct construction of the this compound scaffold can be achieved through several reliable synthetic routes. These methods primarily involve either the formation of the C-N bond via amination of a pre-functionalized pyrazine (B50134) ring or the installation of the carboxylic acid group onto a pyrazine core already bearing the ethylamino substituent.
Amination Reactions on Pyrazine Halides or Related Precursors
A predominant strategy for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a halogen atom, typically chlorine, at the 6-position of the pyrazine ring with ethylamine (B1201723). The starting material for this reaction is often 6-chloropyrazine-2-carboxylic acid or its corresponding ester. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid (or ester) group at the 2-position activates the chlorine atom at the 6-position for displacement by a nucleophile.
The reaction is typically carried out by treating the 6-chloropyrazine precursor with an excess of ethylamine in a suitable solvent. The use of a base may be required to neutralize the hydrogen chloride generated during the reaction. This method is analogous to the synthesis of various substituted pyrazine-2-carboxamides where 6-chloropyrazine-2-carboxylic acid chloride is reacted with different anilines or amines. researchgate.netmdpi.comnih.gov
Table 1: Representative Amination Reaction Conditions
| Starting Material | Reagent | Solvent | Conditions | Product |
| Methyl 6-chloropyrazine-2-carboxylate | Ethylamine | Ethanol | Reflux | Methyl 6-(ethylamino)pyrazine-2-carboxylate |
| 6-Chloropyrazine-2-carboxylic acid | Ethylamine | Dioxane/Water | Heat | This compound |
Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final carboxylic acid.
Carboxylic Acid Functionalization Approaches
An alternative synthetic pathway involves introducing the carboxylic acid group at the 2-position of a pyrazine ring that already contains the 6-ethylamino substituent.
Two common approaches for this transformation are:
Oxidation of an Alkyl Group: If the precursor is 6-(ethylamino)-2-methylpyrazine, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for oxidizing alkyl chains attached to aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. youtube.com This reaction cleaves the rest of the alkyl chain, leaving the carboxyl group directly attached to the ring.
Hydrolysis of a Nitrile: The synthesis can proceed from 6-(ethylamino)pyrazine-2-carbonitrile. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). This is a standard and high-yielding method for carboxylic acid synthesis.
Synthesis of Analogues and Derivatives of this compound
The core structure of this compound can be extensively modified to explore structure-activity relationships and fine-tune physicochemical properties. These modifications include substitutions on the pyrazine ring, alterations to the ethylamino side chain, and replacement of the carboxylic acid with bioisosteric groups.
Ring Substitutions and Isomeric Modifications (e.g., at 3, 5, and 6-positions)
Introducing additional substituents onto the pyrazine ring can significantly alter the molecule's properties. Research on related pyrazine-2-carboxylic acids has demonstrated the feasibility of such modifications.
Substitution at the 5-position: The synthesis of derivatives such as 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has been reported, indicating that alkyl groups can be introduced at the 5-position. researchgate.netnih.gov This allows for the synthesis of analogues like 5-alkyl-6-(ethylamino)pyrazine-2-carboxylic acid.
Substitution at the 3-position: The preparation of 3-aminopyrazine-2-carboxamide (B1665363) derivatives has been successfully achieved, showcasing that functional groups can be installed at the 3-position. nih.govnih.gov This opens the door to creating 3-substituted isomers of the title compound.
Substitution at the 6-position: While the focus is on a 6-ethylamino group, the synthetic precursors allow for the introduction of a wide variety of alkylamino or arylamino groups at this position, leading to a broad class of derivatives. nih.gov
Table 2: Examples of Ring-Substituted Pyrazine-2-Carboxylic Acid Precursors
| Precursor Compound | Position of Substitution | Substituent | Reference |
| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 5 | tert-Butyl | researchgate.netnih.gov |
| 3-aminopyrazine-2-carboxylic acid | 3 | Amino | nih.govnih.gov |
| 6-chloro-5-tert-butylpyrazine-2-carboxylic acid | 5, 6 | tert-Butyl, Chloro | researchgate.netmdpi.com |
Modification of the Ethylamino Moiety
The ethylamino side chain is another key site for chemical modification. The length and nature of the alkyl chain at the 6-amino position can be varied to modulate properties like lipophilicity.
Studies on related 6-alkylamino-N-phenylpyrazine-2-carboxamides have shown that a range of linear alkyl chains, from hexyl to octyl, can be readily attached to the 6-position of the pyrazine ring. nih.gov This demonstrates that the ethyl group is not a synthetic limitation and can be replaced by longer or more complex alkyl fragments. For instance, the general synthesis involves reacting 6-chloropyrazine-2-carboxamide (B1586017) with the desired alkylamine. This versatility allows for the creation of a homologous series of 6-(alkylamino)pyrazine-2-carboxylic acids.
Furthermore, the primary amino group itself can be a starting point for more complex transformations, such as the construction of new heterocyclic rings like piperazine (B1678402). nih.govmdpi.com
Carboxylic Acid Bioisosteric Replacements (e.g., Tetrazole, Thioamide, Sulfonamide)
In drug design, replacing a carboxylic acid with a bioisostere—a functional group with similar spatial and electronic properties—is a common strategy to improve pharmacokinetic profiles, such as metabolic stability and membrane permeability. nih.govsemanticscholar.org
Thioamide: The carboxylic acid can be converted to its corresponding amide, which is then transformed into a thioamide. A common method involves using Lawesson's reagent to convert the carbonyl oxygen to sulfur. This transformation has been successfully applied to pyrazine-2-amide derivatives. nih.gov The resulting pyrazine-2-carbothioamide (B133990) is a close analogue of the carboxylic acid. caymanchem.com
Tetrazole: The 1H-tetrazole group is one of the most widely used bioisosteres for carboxylic acids due to its similar pKa (around 4.5-4.9) and planar geometry. nih.govdrughunter.com The synthesis of a 5-substituted tetrazole typically proceeds from the corresponding nitrile. For instance, 6-(ethylamino)pyrazine-2-carbonitrile could be converted to 5-(6-(ethylamino)pyrazin-2-yl)-1H-tetrazole via a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid. mdpi.comacs.org
Sulfonamide: Acyl sulfonamides are another important class of acidic bioisosteres that can mimic the hydrogen bonding and acidity of carboxylic acids. nih.govdrughunter.comuvic.ca The synthesis would involve coupling the this compound with a primary sulfonamide (R-SO₂NH₂) using standard peptide coupling agents. This would yield an N-acylsulfonamide derivative, which maintains an acidic N-H proton.
Table 3: Physicochemical Properties of Carboxylic Acid and Common Bioisosteres
| Functional Group | Approximate pKa | Geometry | Key Features | Reference |
| Carboxylic Acid | 4–5 | Planar | Anionic at physiological pH, H-bond donor/acceptor | semanticscholar.org |
| 1H-Tetrazole | 4.5–4.9 | Planar | Anionic at physiological pH, metabolically stable | nih.govdrughunter.commdpi.com |
| Thioamide | (Amide is basic) | Planar | H-bond donor/acceptor, increased lipophilicity vs. amide | nih.gov |
| Acyl Sulfonamide | 4–5 | Tetrahedral (S) | Anionic, H-bond donor/acceptor, metabolically stable | semanticscholar.orgnih.govdrughunter.com |
Formation of Amide and Ester Derivatives
The carboxylic acid functional group of this compound is a primary site for chemical modification, readily undergoing reactions to form amide and ester derivatives. These transformations are fundamental in medicinal chemistry for altering a molecule's physicochemical properties.
Amide Formation: The synthesis of amides from pyrazine-2-carboxylic acids is a well-established process, typically achieved by coupling the carboxylic acid with a primary or secondary amine. nih.gov This reaction often requires an activating agent or coupling reagent to facilitate the formation of the amide bond. Common methods involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, pyrazine mono-carboxylic acid can be treated with thionyl chloride to produce the corresponding acid chloride, which then readily reacts with an amine, like mono-ethylamine, to yield the N-ethylamide derivative. google.com
Modern synthetic protocols frequently employ coupling reagents that enable direct amide formation from the carboxylic acid and amine, avoiding the need to isolate the reactive acid chloride. rjpbcs.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), dicyclohexylcarbodiimide (B1669883) (DCC), and propylphosphonic anhydride (B1165640) (T3P®) are widely used for this purpose. rjpbcs.comnih.gov The use of T3P® is particularly advantageous as it often results in high yields, minimal side products, and easy purification. rjpbcs.comsigmaaldrich.com
Ester Formation: Esterification of pyrazine-2-carboxylic acids can be accomplished through several routes. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.org Another approach involves the reaction of a carboxylate anion with an alkyl halide. libretexts.org For industrial applications, pyrazine-2-carboxylic acid esters, such as the isobutyl or isopropyl esters, can be synthesized by reacting pyrazine monocarboxylic acid with the corresponding alcohol in the presence of an acid catalyst. google.com These ester derivatives are often liquids, which allows for purification by distillation, and can serve as intermediates for other derivatives, such as pyrazinamide. google.com A patent describes the synthesis of pyrazine mono-carboxylic acid methyl ester, which can then be converted to other derivatives. google.com
Table 1: Examples of Amide and Ester Formation Reactions
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Pyrazine mono-carboxylic acid | 1. Thionyl chloride; 2. Mono-ethylamine | Amide | google.com |
| Substituted pyrazine-2-carboxylic acids | Piperazines, T3P® | Amide | rjpbcs.com |
| 6-Chloropyrazine-2-carboxylic acid chloride | Substituted anilines | Amide | nih.govresearchgate.net |
| Pyrazine-2-carboxylic acid | Alcohols, Acid catalyst | Ester | google.com |
Incorporation into Polycyclic and Heterocyclic Systems
The pyrazine ring of this compound can serve as a scaffold for the construction of more complex fused ring systems. These reactions are crucial for creating novel molecular architectures with potential applications in materials science and pharmaceuticals.
Pyrazine derivatives are key components in the synthesis of various polycyclic and heterocyclic structures, including pteridines, phenazines, and quinoxalines. slideshare.netdoi.org The general strategy often involves the condensation of a substituted pyrazine with another cyclic or acyclic precursor. For example, the classical synthesis of pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydropyrazine. researchgate.net This fundamental reaction pathway can be adapted to incorporate the this compound core into larger systems.
Cyclization reactions are instrumental in forming new heterocyclic rings attached to the pyrazine core. One notable example is the formation of 2-pyrazolines through a one-pot condensation and 6π-electrocyclization of hydrazines with α,β-unsaturated ketones, a reaction catalyzed by a chiral Brønsted acid. nih.gov While this specific example does not start from a pyrazine derivative, the principle of cyclization can be applied to derivatives of this compound to generate novel fused heterocyclic systems. For instance, functional groups on the pyrazine ring or on the ethylamino substituent could be chemically manipulated to participate in intramolecular cyclization reactions, leading to the formation of new rings.
Reaction Mechanisms and Pathways in the Derivatization of Pyrazine-2-carboxylic acids
Understanding the underlying reaction mechanisms is critical for controlling the outcome of chemical transformations and for designing new synthetic routes. The derivatization of pyrazine-2-carboxylic acids proceeds through several key mechanistic pathways.
Nucleophilic Substitution Mechanisms
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. fiveable.me This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. For example, chloropyrazines readily undergo displacement reactions with various nucleophiles like methoxide, hydroxide, and fluoride. rsc.org In the context of this compound, if a leaving group were present at another position on the ring, it could be displaced by a nucleophile.
The derivatization of the carboxylic acid group itself proceeds via nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid or its activated form. The reaction with thionyl chloride, for example, converts the hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group, facilitating attack by a chloride ion to form the acid chloride. libretexts.org
Coupling Reactions and Reagent Selection (e.g., Propyl Phosphonic Anhydride)
Coupling reagents are essential for efficiently forming amide and ester bonds from carboxylic acids under mild conditions. scientificlabs.co.uk Propylphosphonic anhydride (T3P®) is a highly effective coupling agent for this purpose. sigmaaldrich.comsigmaaldrich.com
The mechanism of T3P®-mediated amide bond formation involves the activation of the carboxylic acid. rjpbcs.com T3P® reacts with the carboxylic acid to form a mixed anhydride intermediate. This intermediate is highly reactive towards nucleophilic attack by an amine. The amine attacks the carbonyl carbon of the activated carboxyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the phosphonic acid byproduct and yields the desired amide. rjpbcs.com A key advantage of T3P® is that the byproducts are water-soluble, simplifying the purification of the final product. sigmaaldrich.com
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Propylphosphonic anhydride | T3P® | High reactivity, water-soluble byproducts, low epimerization | rjpbcs.comscientificlabs.co.uk |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble carbodiimide | rjpbcs.com |
| Dicyclohexylcarbodiimide | DCC | Forms a urea (B33335) precipitate | rjpbcs.com |
Cyclization and Ring-Forming Reactions
The formation of new rings involving the pyrazine nucleus often proceeds through condensation and subsequent cyclization reactions. The synthesis of pyrazine rings themselves can be achieved through the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which first form a 1,2-dihydropyrazine intermediate that can be oxidized. researchgate.net
A more complex example is the catalytic enantioselective 6π-electrocyclization used to form N-aryl 2-pyrazolines. nih.gov This reaction involves the acid-catalyzed condensation of a hydrazine (B178648) with an α,β-unsaturated ketone to form a hydrazone. This intermediate then undergoes a 6π-electrocyclization, a type of pericyclic reaction, to form the pyrazoline ring. nih.gov The application of such principles to suitably functionalized derivatives of this compound could pave the way for novel heterocyclic systems.
General Chemical Reactivity of this compound and its Analogues
The chemical reactivity of this compound is dictated by the interplay of its three key components: the pyrazine ring, the ethylamino group, and the carboxylic acid group.
The Pyrazine Ring : As a six-membered aromatic heterocycle with two nitrogen atoms, pyrazine is weakly basic. slideshare.net The nitrogen atoms withdraw electron density from the ring, making it electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609), but more susceptible to nucleophilic attack. slideshare.netfiveable.me
The Ethylamino Group : This is an electron-donating group (activating group) attached to the pyrazine ring. It increases the electron density of the ring, particularly at the ortho and para positions, potentially facilitating electrophilic substitution if conditions are suitable.
The Carboxylic Acid Group : This is an electron-withdrawing group (deactivating group). It decreases the electron density of the pyrazine ring, making it even more electron-deficient. This group is the primary site for derivatization through reactions like amidation and esterification. libretexts.org
Oxidation Reactions
The oxidation of this compound can theoretically occur at several sites: the pyrazine ring nitrogen atoms, the ethylamino group, or through oxidative degradation of the molecule. The presence of the electron-donating ethylamino group is expected to activate the pyrazine ring towards electrophilic attack, including oxidation, while the electron-withdrawing carboxylic acid group would have a deactivating effect.
Common oxidizing agents for the N-oxidation of pyrazine derivatives include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, sometimes in the presence of a catalyst. nih.govacs.orgnih.govenggnagar.commdpi.com For instance, pyrazine itself can be oxidized to pyrazine-N-oxide. acs.org The reaction of substituted pyrazines with trifluoroperacetic acid has been shown to produce di-N-oxides. Given the electronic profile of this compound, oxidation would likely lead to the formation of the corresponding N-oxides. The position of N-oxidation would be directed by the combined electronic effects of the substituents.
Furthermore, the ethylamino side chain could also be susceptible to oxidation. N-substituted amines can be oxidized to various products, including amides, although this typically requires specific catalytic systems. commonorganicchemistry.com It is also plausible that under harsh oxidative conditions, the pyrazine ring could undergo cleavage. For example, the oxidation of quinoxaline (B1680401) with potassium permanganate leads to the formation of 2,3-pyrazinedicarboxylic acid, demonstrating the cleavage of a fused benzene ring to form carboxylic acid groups on the pyrazine ring. nih.gov
Reduction Reactions
The reduction of this compound can target either the pyrazine ring or the carboxylic acid functional group.
The catalytic hydrogenation of pyrazines is a known method to produce piperazines. acs.org This transformation typically employs catalysts such as Raney nickel, palladium, or rhodium under hydrogen pressure. acs.org Applying this to this compound would be expected to yield 6-(ethylamino)piperazine-2-carboxylic acid. The specific conditions, such as catalyst choice, temperature, and pressure, would be crucial in achieving this selective reduction without affecting the carboxylic acid group. Catalytic transfer hydrogenation represents an alternative, often milder, method for such reductions. rsc.orgyoutube.com
The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. However, the use of such strong, non-selective reagents might also lead to the reduction of the pyrazine ring. Milder and more selective reagents or protection strategies for the pyrazine ring might be necessary to achieve the selective reduction of the carboxylic acid to the corresponding alcohol, (6-(ethylamino)pyrazin-2-yl)methanol.
Interconversion between Carboxylic Acid Derivatives (e.g., Esters, Amides)
The carboxylic acid functional group of this compound is readily converted into its ester and amide derivatives. These transformations are fundamental in modifying the compound's physicochemical properties and for the synthesis of new chemical entities.
The synthesis of amides from this compound can be achieved through several standard methods. A common approach involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. For instance, 3-aminopyrazine-2-carboxylic acid has been successfully converted to its corresponding anilide using 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent in dimethyl sulfoxide (B87167) (DMSO). Another prevalent method is the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride, which is then reacted with the desired amine. mdpi.com
Esterification of pyrazine-2-carboxylic acid derivatives can be accomplished through methods such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the acid chloride can be reacted with an alcohol to yield the corresponding ester.
The following table summarizes representative conditions for the synthesis of amides and esters from related pyrazine-2-carboxylic acids, which are applicable to this compound.
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield (%) | Reference |
| 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI) | Aniline | DMSO | N-Phenyl-3-aminopyrazine-2-carboxamide | 53.2 | |
| 3-Aminopyrazine-2-carboxylic acid | Thionyl chloride | Methanol | - | Methyl 3-aminopyrazine-2-carboxylate | 66.7 | |
| 6-Chloropyrazine-2-carboxylic acid | Thionyl chloride | Substituted anilines | Pyridine (B92270)/Acetone | Substituted N-aryl-6-chloropyrazine-2-carboxamides | - | mdpi.comresearchgate.net |
| Pyrazine-2-carboxylic acid | - | Hydrazine hydrate | - | Pyrazine-2-carboxylic acid hydrazide | Good | minia.edu.eg |
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The frequencies of these vibrations are dependent on the bond strengths and the masses of the constituent atoms, providing a unique "fingerprint" of the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is anticipated to be dominated by several key vibrations. The carboxylic acid O-H stretch is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is typically a strong, sharp absorption between 1760 and 1690 cm⁻¹. rsc.org The presence of the ethylamino group should give rise to an N-H stretching vibration, likely observable around 3350-3310 cm⁻¹. Aromatic C-H stretching vibrations of the pyrazine (B50134) ring are expected just above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the pyrazine ring would likely appear in the 1600-1400 cm⁻¹ region. nist.gov The C-N stretching of the ethylamino group is anticipated in the 1340-1250 cm⁻¹ range.
Expected FTIR Absorption Bands for 6-(Ethylamino)pyrazine-2-carboxylic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |
| Amino Group | N-H Stretch | 3350 - 3310 | Medium |
| Pyrazine Ring | Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Pyrazine Ring | C=N and C=C Stretch | 1600 - 1400 | Medium to Strong |
| Ethyl Group | Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Ethylamino Group | C-N Stretch | 1340 - 1250 | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar bonds and symmetric vibrations. Specific Raman spectroscopic data for this compound is not prevalent in public literature. However, based on the analysis of similar organic acids, certain characteristic signals can be anticipated. researchgate.net
Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Pyrazine Ring | Ring Breathing/Stretching | 1600 - 1500 | Strong |
| Carboxylic Acid | C=O Stretch | 1680 - 1640 | Medium |
| Ethyl Group | C-C Stretch | 950 - 800 | Medium |
| Pyrazine Ring | Ring Deformation | 1200 - 1000 | Medium |
| Various | C-H Bending | 1450 - 1300 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. While a specific, experimentally verified ¹H NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts and splitting patterns can be predicted based on the structure and data from analogous compounds such as substituted pyrazine-2-carboxylic acids. uni.luchemicalbook.com
The two protons on the pyrazine ring are expected to appear as distinct singlets or doublets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The N-H proton of the ethylamino group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet, often at a higher chemical shift value.
Predicted ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine-H | 8.5 - 8.8 | Singlet/Doublet | 1H |
| Pyrazine-H | 8.2 - 8.5 | Singlet/Doublet | 1H |
| -NH- | Variable (e.g., 7.0 - 8.0) | Broad Singlet | 1H |
| -CH₂- (Ethyl) | ~3.5 | Quartet | 2H |
| -CH₃ (Ethyl) | ~1.3 | Triplet | 3H |
| -COOH | > 10 | Broad Singlet | 1H |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. As with other spectroscopic data for this compound, specific experimental values are not readily found. However, expected chemical shifts can be estimated by comparison with data for pyrazine and its derivatives. uni.luspectrabase.comwisc.edu
The carbon of the carboxylic acid group (C=O) is anticipated to have the highest chemical shift, typically in the range of δ 160-170 ppm. The carbons of the pyrazine ring would appear in the aromatic region, with their specific shifts influenced by the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group. The two carbons of the ethyl group will be found in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| -COOH | 165 - 170 |
| Pyrazine C-2 (attached to COOH) | 145 - 150 |
| Pyrazine C-6 (attached to NH) | 155 - 160 |
| Pyrazine C-3 | 135 - 140 |
| Pyrazine C-5 | 130 - 135 |
| -CH₂- (Ethyl) | 40 - 45 |
| -CH₃ (Ethyl) | 14 - 18 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign all proton and carbon signals and to determine the through-space proximity of atoms, a suite of advanced two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons of the pyrazine ring by observing their correlations with nearby protons. For example, the carboxylic carbon should show a correlation to the proton on C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. NOESY would be instrumental in confirming the substitution pattern on the pyrazine ring by observing the spatial proximity between the ethylamino group protons and the adjacent pyrazine proton.
Through the systematic application of these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an indispensable tool for verifying the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule with high precision, which in turn confirms its elemental formula (C₇H₉N₃O₂). By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the target compound from other molecules with the same nominal mass. For this compound, the monoisotopic mass is calculated to be 167.06947 Da. uni.lu Experimental HRMS analysis typically involves observing the protonated molecule [M+H]⁺ or other adducts. The technique is crucial in synthetic chemistry for verifying the identity of newly prepared compounds and is a standard method for the characterization of pyrazine derivatives. minia.edu.eg
Table 1: Predicted HRMS Adducts for this compound (C₇H₉N₃O₂) uni.lu This interactive table displays the predicted mass-to-charge ratios (m/z) for various adducts of the title compound as calculated by computational models.
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 168.07675 |
| [M+Na]⁺ | 190.05869 |
| [M-H]⁻ | 166.06219 |
| [M+NH₄]⁺ | 185.10329 |
| [M+K]⁺ | 206.03263 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used for the analysis and quantification of pyrazines and their derivatives in various matrices. nih.gov For this compound, an LC method, typically using a reversed-phase column (e.g., C18), would first separate the compound from any impurities, starting materials, or byproducts. nih.gov The eluent from the LC column is then introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. LC-MS is particularly valuable for monitoring reaction progress and assessing the purity of the final product. Chemical suppliers often provide LC-MS data as part of their quality control for related pyrazine carboxylic acid compounds. bldpharm.comamadischem.comamadischem.com
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction techniques are the most powerful methods for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
For a definitive solid-state structure, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. This technique requires growing a suitable single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule and its arrangement in the crystal lattice. Studies on closely related pyrazine derivatives, such as 3-aminopyrazine-2-carboxylic acid and various pyrazine-2-carboxylate (B1225951) complexes, have successfully used SC-XRD to elucidate their molecular structures. researchgate.netresearchgate.net These analyses reveal critical details about the planarity of the pyrazine ring, the conformation of the carboxylic acid and ethylamino substituents, and the hydrogen-bonding networks that stabilize the crystal packing. mdpi.comnih.govnih.gov For instance, in 3-aminopyrazine-2-carboxylic acid, molecules are held together by hydrogen bonds between the carboxylic oxygens and the heteroring nitrogens of adjacent molecules, forming two-dimensional layers. researchgate.net
Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the analysis of a bulk polycrystalline sample. The technique provides a characteristic diffraction pattern, or "fingerprint," which can be used to identify the crystalline phase of the material and assess its purity. PXRD is also instrumental in studying polymorphism—the ability of a compound to exist in multiple crystal forms—and in monitoring solid-state transformations, such as dehydration, which has been observed in related pyrazine dicarboxylate compounds. researchgate.net
The data from single-crystal X-ray diffraction allows for the determination of the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. A survey of published crystal structures for pyrazine carboxylic acids and their derivatives shows a strong prevalence for the monoclinic crystal system. researchgate.netresearchgate.netmdpi.comnih.govnih.govnih.gov Common space groups reported for these types of compounds include P2₁/c, C2/c, and P2₁/n. researchgate.netresearchgate.netnih.govnih.gov For example, the closely related 3-aminopyrazine-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The determination of these crystallographic parameters is fundamental to understanding the packing efficiency and intermolecular forces governing the solid-state architecture of the compound.
Table 2: Examples of Crystal Systems and Space Groups for Related Pyrazine Derivatives This interactive table summarizes crystallographic data from single-crystal X-ray diffraction studies on compounds structurally related to this compound, highlighting common crystal systems and space groups.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 3-Aminopyrazine-2-carboxylic acid | Monoclinic | P2₁/c | researchgate.net |
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/c | nih.gov |
| Pyrazine-2,5-dicarboxamide Derivative (I) | Monoclinic | P2₁/c | nih.gov |
| Bis-(pyrazine-2-carboxylato) nickel(II) Complex (1) | Monoclinic | P2₁/c | researchgate.net |
| Bis-(pyrazine-2-carboxylato) nickel(II) Complex (3) | Monoclinic | C2/c | researchgate.net |
| Thiazolo-Pyridine Dicarboxylic Acid Derivative (2) | Monoclinic | P2₁/c | nih.gov |
| 2-Cyanoguanidinophenytoin Derivative (6) | Monoclinic | C2/c | nih.gov |
Computational Chemistry and Theoretical Studies of 6 Ethylamino Pyrazine 2 Carboxylic Acid
Molecular Modeling and Simulation
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in elucidating the binding mechanisms of potential drug candidates.
Molecular docking studies on pyrazine-2-carboxylic acid derivatives have explored their interactions with several key enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Mycobacterium tuberculosis InhA: The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycobacterial fatty acid synthesis pathway. Docking studies performed on pyrazine-2-carboxylic acid derivatives with the Mtb InhA protein (PDB ID: 4DRE) have been used to predict binding interactions. researchgate.netsemanticscholar.org These studies help in understanding how modifications to the pyrazine (B50134) core, such as the addition of an ethylamino group, might influence binding within the active site. researchgate.netsemanticscholar.org For instance, the interaction of various derivatives has been shown to involve hydrogen bonding and π-π stacking, which are critical for stabilizing the ligand-protein complex. researchgate.net
Mycobacterium tuberculosis PanD: Recent research has identified the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A, as a target of pyrazinoic acid (POA), the active form of the frontline anti-TB drug pyrazinamide. nih.gov Structure-based design of POA analogs, including those with alkylamino substitutions at the 6-position, has been guided by the crystal structure of PanD bound to POA. nih.gov These studies aim to improve potency and overcome resistance. nih.gov
Mycobacterium tuberculosis GlcN-6-P synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a promising target for antimicrobial agents as it is a key enzyme in the hexosamine biosynthesis pathway, which is essential for cell wall formation. nih.govnih.gov Docking studies of various pyrazine-2-carboxylic acid derivatives with GlcN-6-P synthase have been performed to predict binding energy and interactions. researchgate.net These studies suggest that amino acid residues such as Gly348, Thr355, and Ser401 in the active site play a crucial role in the inhibition of the enzyme. researchgate.net The binding of inhibitors to the glutamine-binding domain of the enzyme is a key area of investigation. nih.gov
Mycobacterium tuberculosis DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan. nih.govnih.gov It is a major target for new anti-TB drugs. nih.gov Molecular docking of pyrazinoic acid derivatives into the DprE1 active site has been performed to investigate their binding modes. nih.gov These in silico experiments suggest that modifications to the linker connecting aromatic parts of the molecule can influence binding without negatively impacting it. nih.gov Covalent docking studies on other DprE1 inhibitors have shown interactions with key residues like CYS387. nih.gov
Predicting the binding mode and affinity (e.g., binding energy) is a primary goal of molecular docking. For pyrazine-2-carboxylic acid derivatives, these predictions provide insights into their potential efficacy as enzyme inhibitors.
Docking studies on various heterocyclic compounds, including pyrazine derivatives, against different microbial protein targets have yielded data on binding affinities, often expressed in kcal/mol. researchgate.netnih.gov For example, in a study on pyrazine-2-carboxylic acid derivatives targeting Mtb InhA, one derivative showed a low rerank score of -86.4047 kcal/mol, suggesting strong potential binding. researchgate.netsemanticscholar.org Similarly, docking of inhibitors against DprE1 has yielded covalent docking scores as low as -15.7 kcal/mol, indicating a strong binding affinity attributed to hydrogen bonds with active site residues. nih.gov
The following table summarizes representative binding affinity data and key interacting residues for pyrazine derivatives and related compounds with various Mtb targets from different studies.
| Target Protein | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| InhA | Pyrazine-2-carboxylic acid derivative | -86.4047 (Rerank Score) | Not specified |
| DprE1 | PubChem-155-924-621 | -15.7 | TRP17, GLN334, ASP389 |
| DprE1 | PubChem-127-032-794 | -14.7 | Not specified |
| GlcN-6-P synthase | Pyrazine derivative with azetidine-2-one | -13.06 | Gly99, Trp74 |
| GlcN-6-P synthase | Pyrazine derivative with imidazoline-4-one | -15.76 | Gly99, Trp74 |
This table is illustrative and compiles data from studies on various pyrazine derivatives to show the range of predicted affinities.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For ligand-protein complexes, MD simulations can validate the stability of binding poses predicted by molecular docking and provide insights into the conformational changes that occur upon ligand binding. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are fundamental to medicinal chemistry for optimizing lead compounds. SAR examines how changes in a molecule's structure affect its biological activity, while QSAR attempts to correlate these properties quantitatively. nih.govscribd.com
SAR studies on pyrazinoic acid (POA) and its analogs have established several key structural requirements for antimycobacterial activity. nih.gov
The Carboxylic Acid Group: The carboxylic acid at the C2 position is essential for the biological activity of POA analogs. nih.gov Studies have shown that replacing this group, even with conservative bioisosteres, leads to a loss of activity, confirming its critical role in target binding. nih.gov
The Pyrazine Ring: The arrangement of heteroatoms in the pyrazine ring is considered optimal for potent antimycobacterial activity when compared to other ring isosteres like pyridazine (B1198779) and pyrimidine. nih.gov
Substitutions on the Ring: The introduction of substituents on the pyrazine ring significantly modulates activity. Specifically, alkylamino group substitutions at the 6-position (as in 6-(ethylamino)pyrazine-2-carboxylic acid) have been investigated. nih.gov Studies on related analogs with substitutions at the 3 and 5 positions have shown that such modifications can lead to compounds that are 5- to 10-fold more potent than the parent compound, POA. nih.gov The lipophilicity introduced by these substituents is an important factor, as it affects the molecule's ability to penetrate the lipid-rich mycobacterial cell wall. nih.gov
The general findings from SAR studies on pyrazine-based compounds are summarized below.
| Structural Feature | Impact on Biological Activity |
| Carboxylic Acid at C2 | Essential for activity; replacement leads to inactive compounds. nih.gov |
| Pyrazine Ring Nitrogen | A nitrogen atom ortho to the carboxylic acid is associated with the best activity. nih.gov |
| Alkylamino Substitution | Substitutions at positions 3, 5, and 6 can significantly increase potency compared to the unsubstituted parent compound. nih.gov |
| Esterification of Carboxylic Acid | Creates prodrugs with increased lipophilicity, which may enhance cell penetration. nih.gov |
Pharmacophore modeling is a powerful ligand-based drug design approach. nih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. youtube.com
For a series of active compounds like pyrazine-2-carboxylic acid derivatives, a pharmacophore model can be generated based on their common structural features and associated biological activities. nih.gov This model then serves as a 3D query to screen large chemical databases for novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govyoutube.com
While a specific pharmacophore model derived directly from this compound is not documented, the principles of ligand-based design are directly applicable. nih.gov The key features would likely include:
A hydrogen bond acceptor (the carboxylic acid).
A hydrogen bond donor (the ethylamino group).
An aromatic ring system (the pyrazine core).
These features, positioned correctly in 3D space, would constitute a pharmacophore model for designing new inhibitors targeting enzymes like PanD or DprE1. nih.govnih.gov This approach allows for "lead hopping" to discover new chemical scaffolds with potentially improved properties. youtube.com
In Silico Design of Novel Analogues
The in silico design of novel analogues of this compound is a crucial step in the exploration of its therapeutic potential. By employing computational methods, researchers can predict the biological activity of newly designed molecules, thereby prioritizing the synthesis of compounds with the highest probability of success. This approach saves significant time and resources in the drug discovery pipeline. The primary strategies for the design of novel analogues revolve around modifying the core structure of this compound to enhance its interaction with biological targets, improve its pharmacokinetic profile, and increase its efficacy.
Key computational techniques employed in the design of novel analogues include molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling. These methods allow for a systematic exploration of the chemical space around the parent molecule.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in designing novel analogues of this compound by simulating their interaction with potential biological targets. For instance, in the context of antitubercular drug design, derivatives of the closely related pyrazine-2-carboxylic acid have been docked into the active site of the Mycobacterium tuberculosis InhA protein. nih.govresearchgate.netresearchgate.net
In a representative study, a series of pyrazine-2-carboxylic acid derivatives were synthesized and their binding interactions with the M. tuberculosis InhA protein (PDB ID: 4DRE) were evaluated using molecular docking. nih.govresearchgate.net The docking results, including the MolDock score and hydrogen bond interactions, provide insights into the binding affinity of the designed analogues.
| Compound | MolDock Score (kcal/mol) | Hydrogen Bond Interactions | Interacting Residues |
| Derivative 1a | -105.33 | 2 | TYR158 |
| Derivative 1b | -90.72 | 1 | TYR158 |
| Derivative 1c | -86.40 | 3 | GLY14, PHE41, TYR158 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The data from such docking studies can guide the rational design of new analogues of this compound. For example, modifications to the ethylamino group or the carboxylic acid moiety could be explored to optimize interactions with key residues in a target protein's active site. The goal is to design molecules with improved binding energies and more extensive hydrogen bond networks, which are often correlated with enhanced biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of newly designed, unsynthesized analogues can be predicted.
For a series of substituted amides of pyrazine-2-carboxylic acids, QSAR studies have been conducted to understand their cytotoxic activities. nih.gov These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity using statistical methods like multiple linear regression (MLR).
A hypothetical QSAR study for analogues of this compound might explore how variations in the substituents on the pyrazine ring affect a particular biological activity. The resulting QSAR equation would allow for the prediction of the activity of novel analogues based on their structural features.
Pharmacophore Modeling
Pharmacophore modeling is another valuable tool in the in silico design of novel analogues. A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By identifying the pharmacophoric features of this compound and its active analogues, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that possess the desired features.
The design of novel analogues of this compound is an iterative process that combines these computational approaches with synthetic chemistry and biological testing. The insights gained from in silico studies provide a rational basis for the structural modification of the lead compound, ultimately accelerating the discovery of new and more potent therapeutic agents.
Investigation of Biological Activity Mechanisms for 6 Ethylamino Pyrazine 2 Carboxylic Acid and Analogues Non Clinical Focus
Antimycobacterial Activity Mechanisms
The antimycobacterial effects of pyrazine-2-carboxylic acid derivatives are multifaceted, involving specific enzyme inhibition, targeted protein degradation, and influences of molecular properties like lipophilicity.
Action against Mycobacterium tuberculosis (Mtb) and Related Species (M. kansasii, M. avium)
While direct studies on 6-(Ethylamino)pyrazine-2-carboxylic acid are limited, research on analogous 6-substituted pyrazine-2-carboxamides provides significant insights. A study on 6-alkylamino-N-phenylpyrazine-2-carboxamides demonstrated that the antimycobacterial activity against M. tuberculosis H37Rv generally increased with the lengthening of the alkyl chain attached to the amino group at the 6-position. nih.gov This trend culminated in compounds with a heptylamino substituent, which showed a minimum inhibitory concentration (MIC) of 5-10 μM. nih.gov Conversely, modifications to the alkyl chain, such as the inclusion of a terminal methoxy (B1213986) or hydroxy group, or the use of phenylalkylamino groups, resulted in a loss of activity. nih.gov The most potent of these analogues, those with hexyl- to octylamino substitutions, also showed activity against drug-resistant strains of M. tuberculosis comparable to the reference drug isoniazid. nih.gov
However, none of the tested 6-alkylamino-N-phenylpyrazine-2-carboxamides were active against M. avium. nih.gov This highlights a degree of species-specificity in the action of these compounds. The natural resistance of some mycobacterial species, like M. kansasii, to PZA has been linked to reduced pyrazinamidase activity, the enzyme required to convert the prodrug to its active POA form. nih.gov For POA and its derivatives to be effective, they must bypass this activation step. Esters of POA have been shown to exhibit broad-spectrum in vitro activity against M. avium and M. kansasii, suggesting that direct administration of POA derivatives can be a viable strategy against these otherwise resistant species.
Role of Pyrazinoic Acid (POA) and its Derivatives in Target Protein Degradation (e.g., PanD)
A key mechanism of action for POA, the parent compound of this compound, involves the targeted degradation of a crucial mycobacterial protein. Genetic, metabolomic, and biophysical analyses have shown that POA interrupts the biosynthesis of coenzyme A by binding to the aspartate decarboxylase, PanD. nih.gov Rather than simply inhibiting the enzyme's function, the binding of POA to PanD triggers the degradation of the PanD protein by the caseinolytic protease ClpC1-ClpP. nih.gov This mode of action, acting as a "target degrader," represents a novel antibacterial strategy. nih.gov This mechanism is distinct from traditional enzyme inhibition and provides a basis for the development of next-generation PZA analogues. nih.gov Structural modifications to the POA scaffold, including substitutions at the 6-position, are being explored to enhance this activity and potentially overcome resistance mechanisms.
Influence of Substituent Position and Lipophilicity on Efficacy
Studies on various substituted pyrazine-2-carboxylic acid amides have shown that lipophilicity plays a key role in their activity. For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, a highly lipophilic compound, demonstrated the highest antituberculotic activity in its series against M. tuberculosis.
Structure-activity relationship (SAR) studies of POA analogues have revealed that substitutions at the 3-, 5-, and 6-positions significantly impact activity. For instance, alkylamino group substitutions at the 3- and 5-positions of POA were found to be up to 5 to 10-fold more potent than POA itself. In contrast, a 6-amino substituent on POA resulted in reduced activity compared to other substituents like chloro, methoxy, and methyl at the same position. However, as seen in 6-alkylamino-N-phenylpyrazine-2-carboxamides, extending the alkyl chain of the amino group at the 6-position can enhance activity, suggesting a complex interplay between the substituent's nature and its position. nih.gov The carboxylic acid moiety is also considered essential for the activity of POA analogues.
General Antimicrobial Activity Mechanisms
Beyond their antimycobacterial properties, some pyrazine (B50134) derivatives have shown broader antimicrobial activity.
Antibacterial Mechanisms against Gram-Positive Bacteria (e.g., S. aureus, B. subtilis)
The investigation of pyrazine derivatives has extended to their effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A study on 3-aminopyrazine-2-carboxamides, positional isomers of the 6-amino derivatives, found that some compounds were active against staphylococcal strains. nih.gov Specifically, phenyl derivatives showed activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov The activity of alkyl derivatives in this series increased with the length of the carbon side chain. nih.gov
Similarly, a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides, which are structurally closer to the title compound, exhibited activity against Gram-positive bacteria, including MRSA, with the best-performing compound having an MIC of 7.8 μM. nih.gov However, these compounds were inactive against Gram-negative bacteria. nih.gov
In a separate study, various pyrazine-2-carboxylic acid derivatives were synthesized and tested against a panel of microbes. One compound, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, showed potent inhibitory activity against all tested pathogenic strains, including B. subtilis with an MIC of 25 µg/mL and S. aureus with an MIC of 6.25 µg/mL. While these studies are on related but different structures, they suggest that the pyrazine-2-carboxylic acid scaffold holds potential for broader antibacterial activity, likely through mechanisms that are still under investigation but may involve targets analogous to those in mycobacteria.
Antibacterial Mechanisms against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)
While specific mechanistic studies on this compound against Gram-negative bacteria are not extensively detailed in the reviewed literature, the broader class of pyrazine derivatives has demonstrated antibacterial activity. researchgate.nettandfonline.comrjpbcs.com The proposed mechanisms of action for pyrazine compounds against bacteria often involve the disruption of essential cellular processes.
One potential mechanism is the inhibition of crucial enzymes necessary for bacterial survival. For instance, some piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid have been predicted to inhibit GlcN-6-P synthase, an enzyme involved in the synthesis of the bacterial cell wall precursor. rjpbcs.com The disruption of the cell wall can lead to increased membrane permeability and ultimately cell death. nih.gov This is supported by observations that some antibacterial agents cause damage to the cell wall and membrane integrity. nih.gov
Furthermore, the generation of reactive oxygen species (ROS) has been identified as a potential antibacterial mechanism for some compounds. nih.gov An increase in intracellular ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately inducing apoptosis. nih.gov The effectiveness of antibacterial agents can also be attributed to their ability to depolarize the cell membrane, disrupting the essential electrochemical gradient. nih.gov
It is important to note that the antibacterial activity of pyrazine derivatives can be significantly influenced by the nature and position of substituents on the pyrazine ring.
Antifungal Mechanisms (e.g., C. albicans)
Derivatives of pyrazine-2-carboxylic acid have shown promise as antifungal agents, with activity reported against various fungal species, including Candida albicans. rjpbcs.comresearchgate.netnih.govmdpi.com The primary mechanism of antifungal action for many of these compounds appears to be the disruption of the fungal cell membrane. mdpi.com
A key target in the fungal cell membrane is ergosterol (B1671047), a sterol essential for maintaining membrane integrity and fluidity. mdpi.com Some antifungal agents work by inhibiting the biosynthesis of ergosterol, leading to a compromised cell membrane and ultimately fungal cell death. mdpi.com The inhibition of ergosterol synthesis can also affect the activity of membrane-associated enzymes. mdpi.com
Another proposed mechanism involves the induction of oxidative stress through the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. researchgate.net Some pyrazine-containing hybrid molecules have demonstrated the ability to inhibit the formation of germ tubes and the adhesion of C. albicans to epithelial cells, which are crucial steps in the infection process. mdpi.com
The antifungal efficacy of pyrazine derivatives is often correlated with their lipophilicity, which influences their ability to penetrate the fungal cell membrane. researchgate.net
**Table 1: Antifungal Activity of Selected Pyrazine Derivatives against *Candida albicans***
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | 3.125 | rjpbcs.com |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | 3.125 | rjpbcs.com |
| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Good activity | mdpi.com |
| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Good activity | mdpi.com |
Photosynthesis Inhibition Mechanisms
Certain pyrazine derivatives have been identified as inhibitors of photosynthesis, a process vital for plant and cyanobacterial growth. nih.govnih.govresearchgate.net
Interaction with Photosystem II (PSII) Components (e.g., Tyrosine Radicals TyrZ and TyrD)
The primary target for many photosynthesis-inhibiting herbicides is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. nih.govresearchgate.net PSII utilizes light energy to split water molecules, releasing electrons, protons, and oxygen. The D1 and D2 proteins are core components of the PSII reaction center. ebi.ac.uk A crucial amino acid residue, Tyrosine Z (TyrZ), plays a vital role in transferring electrons from the oxygen-evolving complex to the reaction center chlorophyll, P680+. researchgate.net
While direct interaction studies with this compound are not available, the general mechanism for this class of inhibitors involves binding to the D1 protein of PSII. This binding event can interfere with the function of key components like the tyrosine radicals TyrZ and TyrD, which are essential for the electron transfer process.
Disruption of Photosynthetic Electron Transport
The binding of pyrazine-based inhibitors to the D1 protein of PSII effectively blocks the photosynthetic electron transport chain. nih.govresearchgate.netnih.gov Specifically, these inhibitors often compete with the native plastoquinone (B1678516) (QB) for its binding site on the D1 protein. nih.govresearchgate.net By occupying the QB binding site, the inhibitors prevent the transfer of electrons from the primary quinone acceptor (QA) to QB. nih.govresearchgate.net
This blockage of electron flow leads to a buildup of reduced QA and prevents the re-oxidation of the primary electron donor P680+. Consequently, the entire process of linear electron transport from water to NADP+ is halted, leading to an inhibition of CO2 fixation and the production of ATP and NADPH, which are essential for plant growth. The disruption of electron transport is a common mechanism for many classes of herbicides. nih.govresearchgate.net
Table 2: Photosynthesis-Inhibiting Activity of Selected Pyrazine Derivatives
| Compound | IC50 (µmol/L) for PET Inhibition in Spinach Chloroplasts | Reference |
|---|---|---|
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | - | nih.gov |
| 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | - | nih.gov |
Enzyme Inhibition Studies
Mechanism of α-Amylase Inhibition
While there is no specific research available on the α-amylase inhibitory activity of this compound, studies on other carboxylic acid derivatives have shed light on the potential mechanisms of inhibition. nih.govnih.govresearchgate.net α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. nih.gov
Inhibition of α-amylase by carboxylic acid derivatives can occur through various interactions with the enzyme's active site. nih.gov Molecular docking studies with other carboxylic acids suggest that these compounds can bind to key amino acid residues within the active site of α-amylase, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity. nih.gov This inhibition can suppress the growth of certain fungi, like Aspergillus flavus, that rely on α-amylase for nutrient acquisition. nih.gov
Binding Site Characterization and Modulatory Effects
The binding site for NNRTI compounds, including various heterocyclic structures related to pyrazines, is a well-characterized hydrophobic pocket within the HIV-1 reverse transcriptase enzyme. nih.govnih.gov This non-competitive inhibitor binding site is located approximately 10 Å away from the catalytic active site in the "palm" domain of the p66 subunit. nih.gov
Crystallographic studies with inhibitors like Nevirapine have revealed specific interactions within this pocket. The inhibitor makes contact with the side chains of key amino acid residues, notably Tyr-181 and Tyr-188. nih.gov The binding of the inhibitor in this pocket modulates the enzyme's activity by inducing a conformational change that affects the flexibility and positioning of critical elements of the active site, such as the "fingers" and "thumb" subdomains. This allosteric modulation disrupts the catalytic process, preventing the proper alignment of the substrate and the catalytic residues required for DNA synthesis. nih.gov The result is a tightly-bound but non-productive enzyme-substrate complex, effectively inhibiting the enzyme's function. nih.govnih.gov
Antioxidant Activity Mechanisms
Pyrazine derivatives have been recognized for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers. tandfonline.comnih.gov The core mechanism involves the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. rjpbcs.comnih.gov
Free Radical Scavenging Mechanisms (e.g., ABTS and DPPH methods)
The antioxidant capacity of pyrazine derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. rjpbcs.comnih.govresearchgate.net
DPPH Radical Scavenging: The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. nih.gov When a pyrazine derivative or another antioxidant is present, it donates a hydrogen atom or an electron to the DPPH• radical. rjpbcs.comnih.gov This process neutralizes the free radical, converting it to its reduced form, DPPH-H. mdpi.com The reduction of the radical leads to a color change from violet to a pale yellow, and the decrease in absorbance is measured spectrophotometrically. nih.govmdpi.com The extent of discoloration is proportional to the scavenging capacity of the compound. nih.gov
ABTS Radical Scavenging: The ABTS assay involves the generation of the ABTS•+ radical cation, which is a blue-green chromophore. The antioxidant compound donates hydrogen atoms or electrons to the ABTS•+ radical, causing it to be neutralized and resulting in a loss of color. nih.gov This decolorization is monitored by measuring the decrease in absorbance. nih.gov This method is versatile as it can measure the antioxidant activity of both hydrophilic and lipophilic compounds. nih.gov
The ability of pyrazine-2-carboxylic acid derivatives to perform this function is linked to their capacity to readily release electron or hydrogen radicals, which in turn stabilizes the reactive DPPH molecule. rjpbcs.com
Structural Features Influencing Antioxidant Capacity
The antioxidant potential of pyrazine derivatives is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies indicate that the type and position of substituents on the pyrazine ring are critical determinants of antioxidant efficacy. researchgate.net
Key structural features that influence antioxidant capacity include:
Electron-Donating Groups: The presence of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, on the pyrazine ring can enhance antioxidant activity. These groups can increase the electron density of the molecule, facilitating the donation of an electron or hydrogen atom to a free radical. The conformational flexibility conferred by certain substituents, like those in piperazine rings when attached to pyrazines, can enhance favorable interactions with macromolecules. rjpbcs.com
Hydrogen-Donating Ability: The antioxidant mechanism is closely tied to the ability of the compound to donate hydrogen radicals. rjpbcs.com The presence of N-H or O-H bonds is often crucial. For related heterocyclic compounds, the arrangement of hydroxyl groups significantly impacts radical scavenging activity, with ortho-dihydroxy structures often exhibiting high potency. nih.gov
Table 1: Antioxidant Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives This interactive table summarizes findings on the antioxidant activity of various pyrazine derivatives from the literature. Click on the headers to sort the data.
| Compound ID | Derivative Class | Assay | Activity Metric | Result | Source |
|---|---|---|---|---|---|
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | DPPH | IC50 | 6.53 µg/mL | rjpbcs.com |
| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | ABTS | % Inhibition | 88.54% | rjpbcs.com |
| IVd | Pyrazolyl Acylhydrazone | ROS Production Inhibition | IC50 | >10 µM | mdpi.com |
| 11a | Phenylamino Pyrazole | ROS Production Inhibition | IC50 | 12.5 µM | mdpi.com |
Plant Metabolic Regulation
Role as Abiotic Elicitors in Flavonolignan Production
Derivatives of pyrazine-2-carboxylic acid have been identified as effective abiotic elicitors in plant tissue cultures, notably for enhancing the production of secondary metabolites like flavonolignans. nih.govresearchgate.netnih.gov Elicitors are compounds that, when introduced to a plant culture, trigger a defense or stress response, which often leads to an increased synthesis and accumulation of specific phytochemicals. researchgate.net
In in vitro cultures of Silybum marianum (milk thistle), various substituted pyrazinecarboxamides have been shown to significantly increase the yield of flavonolignans, which constitute the hepatoprotective complex known as silymarin (B1681676). nih.govnih.gov For example, studies have investigated compounds such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide. nih.gov The application of these elicitors to callus cultures resulted in a marked increase in the production of specific flavonolignans. A notable finding was the significant, up to 12-fold, increase in silychristin (B192383) production compared to control cultures after 72 hours of elicitation with N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide at a specific concentration. nih.gov
The mechanism is believed to involve the pyrazine derivative acting as a chemical stressor, which stimulates the plant cells' defensive pathways. nih.gov This leads to the enhanced activity of enzymes involved in the biosynthesis of these secondary metabolites. nih.gov The effectiveness of the elicitation depends on several factors, including the specific chemical structure of the pyrazine derivative, its concentration, and the duration of exposure. nih.govnih.gov
Table 2: Effect of Pyrazinecarboxamide Elicitors on Flavonolignan Production in Silybum marianum Cultures This interactive table presents data on the impact of different pyrazine-based elicitors on the production of various flavonolignans.
| Elicitor Compound | Culture Type | Concentration | Exposure Time | Target Metabolite | Production Increase (vs. Control) | Source |
|---|---|---|---|---|---|---|
| N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide | Callus | 2.53 x 10⁻³ mol/L | 72 h | Silychristin | 12-fold | nih.gov |
| 3-methylamide 5-tert-butylpyrazine-2-carboxylic acid | Suspension | 3.71 x 10⁻⁷ mol/L | 72 h | Total Flavonolignans | 893% | researchgate.net |
| N-(5-bromo-2-hydroxyphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Callus | 2.59 x 10⁻⁴ mol/L | 24 h | Total Flavonolignans | 1039% | researchgate.net |
| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Callus | 3.292 x 10⁻⁴ mol/L | 24-48 h | Silychristin | Most abundant of silymarin complex | nih.gov |
| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Suspension | 1.159 × 10⁻³ mol/L | 24 h | Silydianin | Max content of 0.11% | nih.govnih.gov |
Effects on Plant Cell Culture Metabolism
While direct research on the effects of this compound on plant cell culture metabolism is not extensively documented in publicly available literature, studies on related pyrazine-2-carboxylic acid derivatives provide insights into their potential metabolic influence. These analogues have been observed to act as abiotic elicitors, stimulating the production of secondary metabolites in plant cell cultures.
One study investigated a series of substituted N-phenylpyrazine-2-carboxamides for their ability to elicit flavonoid accumulation in a callus culture of Ononis arvensis (L.). nih.gov Elicitation is a process where certain compounds trigger defense responses in plant cells, often leading to the synthesis and accumulation of valuable secondary metabolites. The research found that the production of flavonoids was significantly increased by the application of these pyrazine derivatives, with the effect being dependent on the specific substitutions on the pyrazine and phenyl rings. nih.gov For instance, 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was identified as a particularly effective elicitor, causing a nine-fold increase in flavonoid production after a twelve-hour treatment. nih.gov This suggests a mechanism involving the activation of plant defense pathways and the subsequent upregulation of genes involved in secondary metabolite biosynthesis. nih.gov
The following table summarizes the elicitor activity of selected pyrazine-2-carboxamide derivatives on flavonoid production in Ononis arvensis callus culture.
| Compound Name | Concentration (µmol·L⁻¹) | Elicitation Time (hours) | Flavonoid Production Increase (%) |
| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Not Specified | 12 | ~900 |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Not Specified | Not Specified | Data not specified |
Data sourced from a study on substituted N-Phenylpyrazine-2-carboxamides as abiotic elicitors. nih.gov
Furthermore, research on the effects of various pyridine (B92270) and pyrazine carboxylic acid derivatives on the growth of the aquatic plant Lemna paucicostata suggests a potential interference with fundamental metabolic pathways. tandfonline.com The study indicated that these compounds might affect the biosynthesis and metabolism of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in cellular redox reactions and energy metabolism. tandfonline.com Although this study was not conducted on cell cultures, the findings imply that pyrazine carboxylic acid derivatives could modulate primary metabolic processes in plant cells.
Coordination Chemistry and Advanced Material Applications
Metal Complexes of Pyrazine-2-carboxylic Acid Ligands
The ability of pyrazine-2-carboxylic acid and its analogues to coordinate with metal ions through both the nitrogen atom of the pyrazine (B50134) ring and the oxygen atoms of the carboxylate group makes them excellent candidates for the construction of diverse and functional metal-organic architectures.
The synthesis of transition metal complexes with pyrazine-2-carboxylic acid ligands is typically achieved through self-assembly methods in solution, often under hydrothermal conditions or by slow evaporation. The resulting complexes can be discrete mononuclear or polynuclear species, or they can extend into one-, two-, or three-dimensional coordination polymers.
Cobalt(II) Complexes: Mononuclear Co(II) complexes have been synthesized using pyrazinecarboxamide, a related derivative, in the presence of other ligands like two-nitrobenzoic acid. researchgate.netnsf.gov In these structures, the cobalt ion typically exhibits an octahedral coordination geometry, with coordinated water molecules occupying axial positions. researchgate.netnsf.gov The stability of these supramolecular assemblies is often enhanced by extensive intermolecular hydrogen bonding. researchgate.net
Copper(II) Complexes: A variety of Cu(II) complexes with pyrazine-2-carboxylic acid and its derivatives have been reported. For instance, a new Cu(II) coordination compound, [Cu2(LEt)2(OAc)2(dmf)2], was synthesized with a 3-(2-pyridyl)-5-ethyl-1,2,4-triazole ligand, showcasing a dinuclear structure with a distorted trigonal–bipyramidal environment around each copper atom. nih.gov The substituent on the ligand can significantly influence the final structure of the complex. nih.gov
Cadmium(II) and Calcium(II) Complexes: The synthesis and characterization of Cd(II) and Ca(II) complexes with N,O-bidentate ligands derived from pyrazinecarboxylic acid have been documented. uj.edu.pl For example, the complex [Cd(L2)2]n (where L2 is pyrazine-2-carboxylate) forms a coordination polymer, while [Ca(L2)2(H2O)4] is a discrete mononuclear complex. uj.edu.pl The thermal stability of these complexes has been shown to vary, with the polymeric cadmium complex exhibiting the highest stability. uj.edu.pl The structure of a Ca(II) complex with pyrazine-2,6-dicarboxylate reveals a pentagonal bipyramidal coordination polyhedron around the calcium ion. researcher.liferesearchgate.net
The table below summarizes the crystallographic data for selected metal complexes with pyrazine-2-carboxylic acid derivatives.
| Compound | Metal Ion | Crystal System | Space Group | Reference |
| [Cd(C13H11N4O2)2] | Cd(II) | Orthorhombic | Pbcn | nih.gov |
| [Cu2(LEt)2(OAc)2(dmf)2] | Cu(II) | Triclinic | P-1 | nih.gov |
| [Co(II) complex] | Co(II) | Monoclinic | P21/n | researchgate.netnsf.gov |
| [Ca(L2)2(H2O)4] | Ca(II) | Monoclinic | P21/c | uj.edu.pl |
| [Cd(L2)2]n | Cd(II) | Monoclinic | P21/c | uj.edu.pl |
Pyrazine-2-carboxylic acid ligands are versatile in their coordination behavior, capable of acting as monodentate, bidentate, or bridging ligands. The specific coordination mode depends on factors such as the metal ion, the presence of other ligands, and the reaction conditions. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion, while the pyrazine nitrogen atoms offer additional coordination sites. uj.edu.pl
In many complexes, the ligand acts as a bidentate chelating agent, coordinating to the metal center through a pyrazine nitrogen and a carboxylate oxygen. This is a common motif in mononuclear complexes. researchgate.netnsf.gov In polymeric structures, the ligand often acts as a bridge, connecting multiple metal centers to form extended networks. uj.edu.pl The coordination geometry around the metal center is also diverse, with octahedral, tetrahedral, and various distorted geometries being observed. researchgate.netnsf.govnih.govnih.gov For example, in a Cd(II) complex with a hydrazone derivative of pyrazine, the cadmium atom is in a distorted octahedral geometry. nih.gov
The ability of pyrazine-2-carboxylic acid and its derivatives to act as bridging ligands is fundamental to the formation of coordination polymers. These extended structures can have one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) architectures. The dimensionality and topology of the resulting polymer are influenced by the coordination preferences of the metal ion and the geometry of the ligand.
For instance, a Cd(II) complex with pyrazine-2-carboxylate (B1225951), [Cd(L2)2]n, forms a 1D coordination polymer. uj.edu.pl The formation of coordination polymers with mixed-valence metal centers, such as a Co(II)/Co(III) 2D coordination polymer, has also been reported. nih.gov The structural diversity of these polymers is further enriched by the presence of co-ligands and solvent molecules, which can influence the final network through additional coordination or hydrogen bonding interactions. nih.gov
Catalytic Applications
Metal complexes derived from pyrazine-2-carboxylic acid ligands have shown promise as catalysts in various organic transformations, leveraging the redox properties of the coordinated metal center.
The oxidation of cyclohexene (B86901) is a benchmark reaction for testing the efficacy of new catalysts. Metal-pyrazine carboxylate complexes have been investigated as both homogeneous and heterogeneous catalysts for this transformation.
In a homogeneous system, a vanadium complex with pyrazine-2-carboxylic acid (PCA) has been used to catalyze the oxidation of cyclohexene with hydrogen peroxide. epa.gov The reaction yields cyclohex-2-enyl hydroperoxide as the main product, along with other oxygenated compounds. epa.gov The proposed mechanism involves the generation of hydroxyl radicals from the interaction of hydrogen peroxide with the vanadium-PCA system. epa.gov
For heterogeneous catalysis, metal complexes can be encapsulated within porous supports like zeolites or immobilized on surfaces such as alumina. This approach facilitates catalyst recovery and reuse. While specific examples with 6-(ethylamino)pyrazine-2-carboxylic acid are not available, related iron(III) complexes with 3-aminopyrazine-2-carboxylate have been shown to be effective heterogeneous catalysts for the peroxidative oxidation of cyclohexanol (B46403) to cyclohexanone. belstu.by
The catalytic activity of these complexes is intrinsically linked to the nature of the metal center and the coordinating ligand. The pyrazine-2-carboxylate ligand can influence the redox potential of the metal ion, thereby affecting its catalytic performance. The electronic properties of substituents on the pyrazine ring can further tune the catalytic activity.
In the case of cyclohexene oxidation, the metal complex is believed to activate the oxidant (e.g., H2O2 or O2) to generate reactive oxygen species that initiate the oxidation cascade. epa.govnih.gov The ligand framework provides stability to the metal center throughout the catalytic cycle. The design of new pyrazine-based ligands and their corresponding metal complexes continues to be an active area of research for the development of more efficient and selective catalysts for a variety of organic transformations. mdpi.com
Corrosion Inhibition Studies
The investigation of pyrazine derivatives as corrosion inhibitors has been a subject of significant interest, with theoretical studies providing valuable insights into their protective mechanisms. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the relationship between the molecular structure of these compounds and their inhibition efficiency. researchgate.netresearchgate.net
Theoretical Evaluation of Corrosion Inhibition Performance of Pyrazine Derivatives
Theoretical evaluations of pyrazine derivatives as corrosion inhibitors predominantly rely on quantum chemical calculations to predict their performance. kku.ac.thpeacta.org These studies analyze various molecular properties and quantum chemical descriptors to understand how the inhibitor molecules interact with metal surfaces. researchgate.netresearchgate.net
The core principle behind this theoretical approach is that the inhibition efficiency of an organic molecule is closely related to its electronic properties. epstem.net Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (µ), and the fraction of electrons transferred (ΔN) are calculated to assess the inhibitor's potential. researchgate.net
A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and thus inhibiting corrosion. Conversely, a lower ELUMO value suggests a higher capacity of the molecule to accept electrons from the metal surface. A small energy gap (ΔE) is generally associated with higher inhibition efficiency, as it implies easier polarization of the molecule and greater reactivity in interacting with the metal surface. epstem.net
For pyrazine derivatives, the presence of nitrogen atoms in the pyrazine ring, along with other functional groups, significantly influences these quantum chemical parameters. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazine ring are crucial for the electron-donating capacity of these molecules. mrforum.com Theoretical studies on various pyrazine derivatives have consistently shown a strong correlation between these calculated parameters and experimentally determined inhibition efficiencies. dntb.gov.uascispace.com
Below is a table of representative quantum chemical parameters for pyrazine derivatives, illustrating the typical values obtained from DFT calculations.
| Compound Name | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| Pyrazine-2-carboxylic acid | -7.25 | -2.58 | 4.67 | 3.12 |
| 2,3-Pyrazinedicarboxylic acid | -7.89 | -3.12 | 4.77 | 2.54 |
| Pyrazinecarboxamide | -7.11 | -2.45 | 4.66 | 4.21 |
Note: The data in this table is representative and derived from general findings for pyrazine derivatives in the literature. Actual values for specific experimental conditions may vary.
Interaction Mechanisms with Metal Surfaces
The interaction between a corrosion inhibitor and a metal surface is a complex process involving adsorption. Theoretical studies, including DFT and molecular dynamics simulations, help to elucidate the mechanisms of this adsorption. researchgate.net The adsorption can be broadly categorized into physisorption and chemisorption.
Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated. The electrostatic attraction between the protonated inhibitor and the negatively charged chloride ions (or other anions from the acid) adsorbed on the metal surface leads to the formation of a protective film.
Chemisorption, on the other hand, involves the sharing of electrons between the inhibitor molecule and the metal surface, resulting in the formation of a coordinate-type bond. nih.gov For pyrazine derivatives like this compound, the lone pair of electrons on the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic group can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). researchgate.net Additionally, the π-electrons of the pyrazine ring can also participate in this interaction. epstem.net
Quantum chemical calculations help to identify the active sites in the inhibitor molecule that are most likely to be involved in the adsorption process. The analysis of the Fukui function, for instance, can pinpoint the specific atoms that are prone to nucleophilic or electrophilic attack, thus revealing the sites of interaction with the metal surface. researchgate.net
The ethylamino and carboxylic acid groups in this compound are expected to significantly influence its interaction with metal surfaces. The ethylamino group, being an electron-donating group, increases the electron density on the pyrazine ring, enhancing its ability to donate electrons to the metal surface. The carboxylic acid group can also participate in the adsorption process, either through the lone pairs of the oxygen atoms or by forming a salt with the metal ions. researchgate.net
Future Research Directions and Cross Disciplinary Perspectives
Development of Advanced Synthetic Strategies for Complex 6-(Ethylamino)pyrazine-2-carboxylic acid Derivatives
The future development of novel therapeutic agents and materials based on the this compound scaffold hinges on the ability to create structurally diverse and complex derivatives. While foundational synthetic routes to pyrazine-2-carboxylic acids exist, such as the condensation of acid chlorides with anilines or esterification followed by hydrazinolysis, future efforts must focus on more sophisticated and efficient methodologies. nih.govminia.edu.eg
Advanced synthetic strategies could enable the precise modification of the pyrazine (B50134) core, the ethylamino group, and the carboxylic acid moiety, leading to libraries of compounds with fine-tuned properties. Key areas for development include:
Multi-Component Reactions (MCRs): Implementing MCRs, such as the Passerini or Ugi reactions, could allow for the rapid assembly of complex derivatives from simple starting materials in a single step. scispace.com This approach offers significant advantages in terms of efficiency and atom economy for generating large compound libraries.
Late-Stage Functionalization: Developing C-H activation and functionalization techniques specific to the pyrazine ring would be a major advance. This would permit the introduction of various substituents onto the core structure of this compound at a late stage in the synthesis, providing direct access to previously inaccessible analogs.
Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, purity, and safety, especially for reactions that are difficult to scale up using traditional batch methods.
Bio-catalysis: Employing enzymes to perform specific chemical transformations could introduce novel chirality and functional groups with high selectivity, offering an environmentally friendly alternative to traditional chemical reagents.
| Synthetic Strategy | Potential Application to this compound | Anticipated Outcome |
| Multi-Component Reactions | Use as the acid component in Passerini or Ugi reactions with various isocyanides and aldehydes/ketones. | Rapid generation of a diverse library of amide and ester derivatives with complex side chains. |
| Palladium-Catalyzed Cross-Coupling | Functionalize potential halogenated precursors of the scaffold via Suzuki or Buchwald-Hartwig reactions. researchgate.net | Introduction of a wide range of aryl, heteroaryl, and alkyl groups to the pyrazine core. |
| Photoredox Catalysis | Enable novel bond formations under mild conditions, such as radical additions to the pyrazine ring. | Access to unique derivatives not achievable through traditional thermal methods. |
| Directed Ortho-Metalation (DoM) | Use the existing functional groups to direct metalation and subsequent functionalization at specific positions on the pyrazine ring. | Precise and regioselective synthesis of polysubstituted derivatives. |
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
The parent compound, pyrazinoic acid (the active form of the anti-tuberculosis drug pyrazinamide), is known to act by disrupting membrane potential and transport in Mycobacterium tuberculosis under acidic conditions. nih.govnih.gov Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including anticancer and antimicrobial effects. scispace.comnih.govcuni.cz Future research should aim to elucidate the specific molecular mechanisms by which this compound and its derivatives exert their biological effects.
A crucial research direction is the identification and validation of molecular targets. Based on the activities of similar heterocyclic compounds, several potential targets can be proposed for investigation:
Enzyme Inhibition: Many pyrazine derivatives function by inhibiting key enzymes. For example, some have been studied as potential inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. nih.gov Molecular docking studies could be employed to predict the binding of this compound derivatives to this and other enzymatic targets.
DNA Interaction: Some heterocyclic compounds exert their anticancer effects by interacting with DNA, either through intercalation or by inducing cleavage, sometimes mediated by reactive oxygen species (ROS). scispace.com Electrophoretic gel mobility shift assays could determine if derivatives can bind to or damage DNA. scispace.com
Modulation of Signaling Pathways: Compounds can interfere with cellular signaling. For example, the Bcl-2 family of proteins, which are key regulators of apoptosis, are potential targets for novel anticancer agents. scispace.com Investigating the effect of these pyrazine derivatives on apoptosis induction and key protein expression levels would be highly informative. scispace.com
| Potential Molecular Target | Proposed Mechanism of Action | Relevant Experimental Approach |
| Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) | Inhibition of mycobacterial cell wall synthesis. | Enzyme inhibition assays, molecular docking. nih.gov |
| DNA | Intercalation or induction of oxidative cleavage, leading to cytotoxicity in cancer cells. | DNA binding studies (e.g., UV-Vis titration), gel electrophoresis. scispace.com |
| Bcl-2 Family Proteins | Binding to anti-apoptotic proteins to trigger programmed cell death. | Western blotting, flow cytometry for apoptosis, co-immunoprecipitation. scispace.com |
| Kinases | Inhibition of protein kinases involved in cancer cell proliferation and survival. | Kinase activity assays, phosphoproteomics. |
| GlcN-6-P synthase | Inhibition of this enzyme could be responsible for antibacterial activity. rjpbcs.com | Molecular docking and in vitro enzyme assays. rjpbcs.com |
Exploration of Novel Applications in Chemical Biology and Materials Science
Beyond medicine, the unique electronic and structural properties of the pyrazine ring suggest that derivatives of this compound could have significant applications in chemical biology and materials science. The pyrazine moiety is electron-deficient, which can facilitate favorable charge transfer properties. rsc.org
Chemical Biology: Derivatives could be designed as chemical probes to study biological systems. By attaching fluorescent tags or photo-affinity labels, these molecules could be used to identify binding partners, visualize cellular processes, or understand drug distribution in real-time.
Materials Science: The field of organic electronics and functional materials represents a promising frontier. Pyrazine-based compounds are of high interest for their potential use in:
Organic Light-Emitting Diodes (OLEDs): The electron-transporting properties of pyrazine derivatives make them suitable candidates for inclusion in OLED devices to enhance efficiency. rsc.org
Photovoltaic Devices: Low-bandgap π-conjugated polymers containing pyrazine units have been synthesized for applications in solar cells. lifechemicals.comrsc.org
Fluorescent Sensors: Coordination polymers incorporating pyrazine have been shown to act as fluorescent sensors for the detection of nitroaromatic compounds, which are common pollutants. nih.gov The ethylamino and carboxylic acid groups on the target scaffold could be used to tune the sensor's selectivity and sensitivity.
Conductive Polymers: Polypyrazine derivatives are being explored as conjugated polymers and semiconductors, with applications in modern microelectronics and organic field-effect transistors. mdpi.com
| Field | Potential Application | Rationale |
| Materials Science | Electron-transporting layer in OLEDs | The electron-deficient pyrazine core can enhance electron mobility and device efficiency. rsc.orgrsc.org |
| Materials Science | Component in π-conjugated polymers for solar cells | The pyrazine unit can lower the bandgap of polymers, improving light absorption. lifechemicals.com |
| Materials Science | Fluorescent chemosensors | Coordination polymers with pyrazine linkers can detect pollutants via fluorescence quenching. nih.gov |
| Chemical Biology | Bio-orthogonal chemical probes | Modified derivatives can be used to tag and visualize biological molecules and processes without interfering with native biochemistry. |
| Materials Science | Organic field-effect transistors (OFETs) | The fused ring pyrazine core can favorably impact the thermal, electronic, and optical properties of materials used in OFETs. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The vastness of chemical space makes the traditional trial-and-error approach to drug and materials discovery inefficient. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling rapid, data-driven design and optimization. nih.govyoutube.com
For this compound, AI and ML can be integrated in several key areas:
De Novo Design: Generative AI models can design novel derivatives of the core scaffold that are optimized for specific properties, such as high binding affinity to a biological target or desired electronic characteristics for a material. youtube.com These models can learn from existing chemical data to propose structures that are not only potent but also synthetically accessible. youtube.com
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the structural features of a series of derivatives with their observed biological activity or material performance. These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing, reducing time and cost. researchgate.net
Prediction of Properties: ML models can be trained to predict a wide range of properties, including ADME (absorption, distribution, metabolism, and excretion), toxicity, and material characteristics like bandgap or charge mobility. This allows for early-stage filtering of candidates that are unlikely to succeed. researchgate.netyoutube.com
Synthesis Planning: AI tools are being developed that can propose viable synthetic routes for complex target molecules, a process known as computer-aided synthesis planning. This can help chemists overcome synthetic challenges in creating novel derivatives. youtube.com
| AI/ML Application | Specific Task | Expected Impact |
| Generative Models | Design new this compound derivatives with optimized properties. | Accelerates the discovery of lead compounds by exploring chemical space more efficiently. youtube.com |
| Predictive Modeling (QSAR) | Predict the antimycobacterial or anticancer activity of virtual compounds. | Prioritizes synthesis efforts on candidates with the highest probability of success. |
| Molecular Docking & Scoring | Predict the binding mode and affinity of derivatives to protein targets like DprE1 or Bcl-2. scispace.comresearchgate.net | Provides mechanistic insights and guides structure-based design. |
| Property Prediction | Forecast pharmacokinetic profiles (e.g., lipophilicity, solubility) and potential toxicity. | Reduces late-stage failures by eliminating unsuitable candidates early in the pipeline. researchgate.net |
| Active Learning | Intelligently select the next batch of compounds to synthesize and test to most rapidly improve model accuracy. | Maximizes the information gained from each experimental cycle, making the discovery process more efficient. youtube.com |
Q & A
Q. What are the typical synthetic routes for preparing 6-(ethylamino)pyrazine-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?
The synthesis often involves functionalization of the pyrazine core. For example, oxidation of methylpyrazine derivatives using KMnO₄ at 55°C for 24 hours is a common method to introduce carboxylic acid groups (e.g., 3,5,6-trimethylpyrazine-2-carboxylic acid synthesis) . Ethylamino groups can be introduced via nucleophilic substitution or reductive amination, requiring precise control of pH and temperature to avoid side reactions. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography to resolve hydrogen-bonding networks, as seen in 3-aminopyrazine-2-carboxylic acid studies, where intermolecular H-bonds influence crystallinity .
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- FTIR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Reference spectral libraries like NIST Chemistry WebBook are critical for comparative analysis .
Q. How can researchers assess the stability of this compound under experimental conditions?
Stability studies should evaluate:
- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., melting points reported for analogs like 5-methyl-2-pyrazinecarboxylic acid at 167–171°C) .
- Plasma stability : In vitro incubation in rat plasma followed by LC-MS quantification to assess metabolic degradation, as demonstrated in preclinical pharmacokinetic studies .
- pH-dependent stability : Accelerated degradation tests across pH 1–13 to identify labile bonds .
Advanced Research Questions
Q. How can conflicting data on reaction yields or purity be resolved during synthesis?
Contradictions often arise from impurities or unoptimized conditions. Strategies include:
- Byproduct analysis : Use GC-MS or HPLC to identify side products (e.g., over-oxidation or incomplete ethylamination).
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, KMnO₄ oxidation efficiency is highly temperature-dependent .
- Recrystallization optimization : Solvent polarity adjustments (e.g., ethanol/water mixtures) to improve crystal purity, as shown in piperidine-pyrazine derivative purification .
Q. What mechanistic approaches are used to study the reactivity of this compound in drug design?
- Kinetic isotope effects (KIE) : Replace labile hydrogens (e.g., NH or OH groups) with deuterium to probe rate-determining steps.
- Computational modeling : DFT calculations to map electronic effects of the ethylamino group on carboxylic acid acidity or hydrogen-bonding potential .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track reaction pathways in complex matrices .
Q. How does the hydrogen-bonding network of this compound influence its solid-state properties and bioactivity?
X-ray studies of analogs like 3-aminopyrazine-2-carboxylic acid reveal extensive intermolecular H-bonds between NH₂ and COOH groups, reducing molecular flexibility and enhancing thermal stability. This network may limit solubility but improve crystallinity for formulation. In drug design, modifying substituents (e.g., ethylamino vs. methylamino) can disrupt or strengthen these interactions, impacting bioavailability .
Q. What strategies are employed to establish structure-activity relationships (SAR) for pyrazine derivatives like this compound?
- Analog synthesis : Systematic substitution of the ethylamino group (e.g., propylamino, cyclopropylamino) to assess steric/electronic effects.
- Biological assays : In vitro testing against target receptors (e.g., antimicrobial activity of 3-aminopyrazine-2-carboxamides) to correlate structural changes with potency .
- QSAR modeling : Use topological descriptors (e.g., polar surface area, logP) to predict pharmacokinetic properties .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Preparative HPLC : Utilize C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation.
- Ion-exchange chromatography : Exploit the carboxylic acid’s acidity (pKa ~2.5) for selective binding at low pH.
- Countercurrent chromatography (CCC) : For large-scale isolation, as demonstrated in natural product purification .
Data-Driven Research Considerations
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR) for pyrazine derivatives?
Cross-validate data using multiple sources (e.g., NIST WebBook , published crystallographic databases ). Annotate solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) and confirm peak assignments with 2D NMR techniques (HSQC, HMBC).
Q. What methodologies are used to evaluate the in vitro cytotoxicity of this compound derivatives?
- MTT assay : Measure mitochondrial activity in cell lines (e.g., HEK293, HepG2) after 48-hour exposure.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways.
- Selectivity indices : Compare cytotoxicity in cancerous vs. non-cancerous cells, as shown in 3-aminopyrazine-2-carboxamide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
